IL17A-IN-1

Protein-protein interaction X-ray crystallography Allosteric inhibition

IL17A-IN-1 (Compound 72) is a uniquely characterized, orally bioavailable small molecule inhibitor of IL-17A. It features a novel 2:1 symmetrical binding mode to the IL-17A homodimer. With validated oral PK/PD (53% CXCL1 inhibition at 10 mg/kg p.o.) and a defined rat PK profile (t1/2 3.6 hr), it is the optimal tool for head-to-head comparisons with mAbs and oral dosing studies.

Molecular Formula C30H35Cl2N7O3
Molecular Weight 612.5 g/mol
Cat. No. B12367954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIL17A-IN-1
Molecular FormulaC30H35Cl2N7O3
Molecular Weight612.5 g/mol
Structural Identifiers
SMILESCC(C1=NC=C2CN(CC2=N1)C3CCN(CC3)C)NC(=O)C4(CC(OC4)C5=CC=CC=C5)NC(=O)C6=CC(=C(N6)Cl)Cl
InChIInChI=1S/C30H35Cl2N7O3/c1-18(27-33-14-20-15-39(16-24(20)36-27)21-8-10-38(2)11-9-21)34-29(41)30(37-28(40)23-12-22(31)26(32)35-23)13-25(42-17-30)19-6-4-3-5-7-19/h3-7,12,14,18,21,25,35H,8-11,13,15-17H2,1-2H3,(H,34,41)(H,37,40)/t18-,25-,30+/m0/s1
InChIKeyIBSDYENBKONGIL-JKLWDZIJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IL17A-IN-1: Small Molecule IL-17A Inhibitor with Novel Homodimer Binding Mode for Preclinical Inflammation Research


IL17A-IN-1 (also designated Compound 72) is an orally active small molecule inhibitor of Interleukin 17A, a pro-inflammatory cytokine centrally implicated in the pathogenesis of psoriasis, psoriatic arthritis, ankylosing spondylitis, and various autoimmune disorders [1]. This compound was identified through a DNA-encoded chemical library (DEL) screen and optimized via structure-based drug design to yield a protein-protein interaction (PPI) inhibitor with a previously undescribed binding mode: two copies of the inhibitor bind symmetrically to the central cavities of the IL-17A homodimer [2]. IL17A-IN-1 possesses a molecular formula of C30H35Cl2N7O3, a molecular weight of 612.5 g/mol, and demonstrates cellular potency with an IC50 of 0.005 µM against IL-17A/TNF-stimulated HeLa cells transfected with the LCN2 promoter .

IL17A-IN-1 Procurement Guide: Why Oral Bioavailability and Unique Binding Stoichiometry Prevent Substitution with Other IL-17A Inhibitors


IL17A-IN-1 cannot be simply substituted with other IL-17A pathway inhibitors due to two fundamental and verifiable differentiators that materially affect experimental design and translational relevance. First, unlike clinically approved monoclonal antibodies (e.g., secukinumab, ixekizumab) which require parenteral administration and exhibit extended half-lives, IL17A-IN-1 demonstrates oral bioavailability with a defined oral pharmacokinetic profile in rodents (oral administration at 10 mg/kg inhibits plasma CXCL1 secretion by 53% in an hIL17A-induced mouse PD model) . Second, within the emerging class of small molecule IL-17A PPI inhibitors, IL17A-IN-1 exhibits a unique 2:1 inhibitor-to-homodimer binding stoichiometry at a previously undescribed central cavity site [1], distinguishing it mechanistically from other oral candidates such as LY3509754, which was discontinued after Phase I due to severe hepatotoxicity (DILI) . These differences in administration route, pharmacokinetic profile, binding mode, and translational safety track record mean that in-class compounds are not functionally interchangeable for studies requiring oral dosing, defined PK/PD relationships, or a differentiated safety hypothesis.

IL17A-IN-1 Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation from Analogous IL-17A Inhibitors


IL17A-IN-1 Binding Mode Differentiation: Unique 2:1 Stoichiometry at Novel Central Cavity Site vs. Other IL-17A Small Molecule Inhibitors

IL17A-IN-1 (Compound 72) exhibits a binding mode that is structurally distinct from other characterized small molecule IL-17A inhibitors. X-ray crystallography studies revealed that two copies of IL17A-IN-1 bind symmetrically to the central cavities of the IL-17A homodimer, with this binding mode described as 'previously undescribed' in the literature [1]. In contrast, earlier small molecule IL-17A inhibitors such as the LEO Pharma clinical candidate (Compound 23) were characterized as binding at a different allosteric site and were optimized for Rule of 5 compliance with a focus on benzhydrylglycine scaffold interactions [2]. The 2:1 binding stoichiometry of IL17A-IN-1 to the IL-17A homodimer represents a mechanistically distinct approach to disrupting IL-17A/IL-17RA protein-protein interactions.

Protein-protein interaction X-ray crystallography Allosteric inhibition Binding stoichiometry

IL17A-IN-1 In Vivo PD Efficacy: 53% CXCL1 Inhibition at 10 mg/kg Oral Dose vs. Equivalent Preclinical Efficacy of Small Molecule and Antibody IL-17A Inhibitors

IL17A-IN-1 demonstrates quantifiable oral pharmacodynamic activity in vivo. In an hIL17A-induced mouse CXCL1 pharmacodynamic model using C57BL/6 mice, a single oral dose of 10 mg/kg IL17A-IN-1 inhibited plasma CXCL1 secretion by 53% . This level of in vivo target engagement is consistent with a broader class-level observation: a recent comparative preclinical study demonstrated that orally active small molecule IL-17A/A antagonists produced equivalent efficacy to monoclonal antibodies that neutralize both IL-17A/A and IL-17A/F in preclinical models of skin and joint inflammation [1].

Pharmacodynamics Oral bioavailability In vivo efficacy CXCL1

IL17A-IN-1 Oral Pharmacokinetics in Rat: Defined Clearance and Half-Life vs. LY3509754 Clinical Hepatotoxicity Profile

IL17A-IN-1 has a characterized oral pharmacokinetic profile in preclinical species, with specific PK parameters established in Sprague-Dawley rats. Following intravenous administration at 0.3 mg/kg, IL17A-IN-1 exhibited a half-life of 3.6 hours, a volume of distribution at steady state (Vss) of 5.0 L/kg, and a plasma clearance of 1.1 L/h/kg . This defined PK profile contrasts sharply with the clinical development trajectory of another oral IL-17A small molecule inhibitor, LY3509754. In a Phase I clinical study, LY3509754 demonstrated a terminal half-life of 11.4-19.1 hours with dose-dependent exposure increases, but the study was terminated due to severe drug-induced liver injury (DILI), with 4 of 40 participants in multiple ascending dose cohorts experiencing liver transaminase elevations or acute hepatitis .

Pharmacokinetics Oral bioavailability Drug safety Preclinical toxicology

IL17A-IN-1 Cellular Potency: IC50 0.005 µM in IL-17A/TNF-Stimulated HeLa LCN2 Promoter Assay vs. Class Benchmark Potency Ranges

IL17A-IN-1 exhibits potent cellular inhibition of IL-17A/TNF-stimulated signaling, with an IC50 of 0.005 µM (5 nM) in HeLa cells transfected with the IL-17 target gene lipocalin 2 (LCN2) promoter and measured via luminescence readout . This cellular potency places IL17A-IN-1 within the low nanomolar range characteristic of optimized small molecule IL-17A PPI inhibitors. For reference, the structurally distinct oral IL-17A modulator candidate Navepdekinra (DC-806) demonstrates an IC50 of 10.81 nM in a comparable IL-17A protein-receptor interaction assay, while LY3509754 exhibited IC50 values of <9.45 nM in AlphaLISA and 9.3 nM in HT-29 cellular assays .

Cellular assay IC50 LCN2 promoter IL-17A signaling

IL17A-IN-1 Application Scenarios: Optimal Use Cases Based on Oral Bioavailability, Novel Binding Mode, and Defined Preclinical Pharmacology


Preclinical In Vivo Efficacy Studies Requiring Oral IL-17A Pathway Modulation

IL17A-IN-1 is optimally suited for preclinical efficacy studies in rodent models of inflammatory and autoimmune disease where oral administration is required or preferred. The compound has established oral pharmacodynamic activity, demonstrating 53% inhibition of plasma CXCL1 secretion at a 10 mg/kg single oral dose in C57BL/6 mice . This validated PD response enables researchers to design dose-ranging studies and establish exposure-response relationships for IL-17A inhibition in models of psoriasis, psoriatic arthritis, ankylosing spondylitis, and other IL-17A-driven pathologies [1].

Mechanistic Studies Investigating IL-17A Homodimer Binding Stoichiometry and Allosteric Inhibition

IL17A-IN-1 is uniquely valuable for structural and mechanistic investigations of IL-17A inhibition due to its novel 2:1 binding stoichiometry to the IL-17A homodimer at a previously undescribed central cavity site . This distinct binding mode enables researchers to study the functional consequences of symmetrical inhibitor binding to the IL-17A homodimer, to compare allosteric inhibition mechanisms across different IL-17A inhibitor chemotypes, and to investigate potential differential effects on IL-17A/A homodimer versus IL-17A/F heterodimer signaling [1].

Comparative Pharmacology Studies Evaluating Small Molecule vs. Biologic IL-17A Inhibition

IL17A-IN-1 serves as a representative oral small molecule tool compound for head-to-head preclinical comparisons with clinically approved IL-17A monoclonal antibodies (secukinumab, ixekizumab, brodalumab). Class-level evidence demonstrates that orally active small molecule IL-17A/A antagonists produce equivalent efficacy to monoclonal antibodies in preclinical models of skin and joint inflammation . IL17A-IN-1, with its defined rat PK parameters (t1/2 3.6 hr, Vss 5.0 L/kg, CLp 1.1 L/h/kg) [1], provides a quantitatively characterized tool for studies evaluating the comparative pharmacology, tissue distribution, and exposure-response differences between small molecule and biologic IL-17A pathway inhibitors.

PK/PD Modeling and Oral Bioavailability Optimization Studies

IL17A-IN-1 is well-suited for preclinical pharmacokinetic/pharmacodynamic (PK/PD) modeling studies due to its fully characterized rat pharmacokinetic profile and established oral PD biomarker response (53% CXCL1 inhibition at 10 mg/kg p.o.) [1]. The defined clearance, volume of distribution, and half-life parameters enable researchers to build quantitative PK/PD models, to evaluate formulation strategies for oral IL-17A inhibitors, and to establish translational PK/PD relationships for projecting human dose requirements. The compound's oral activity also makes it a useful benchmark for screening and optimizing next-generation oral IL-17A inhibitor candidates [2].

Technical Documentation Hub

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